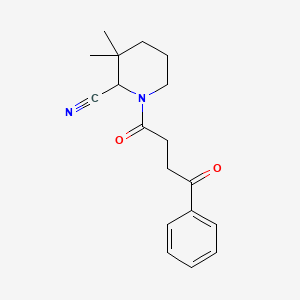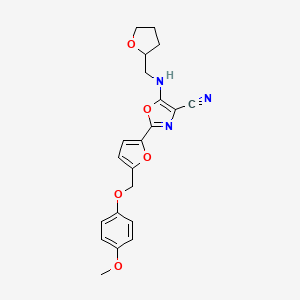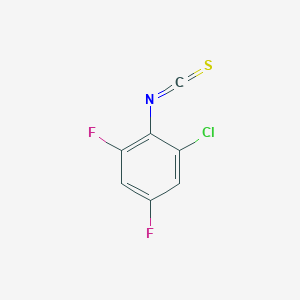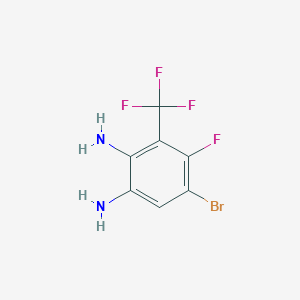![molecular formula C13H17NO3 B2570884 N-[[3-(2-Methoxyethoxy)phenyl]methyl]prop-2-enamide CAS No. 2305468-53-3](/img/structure/B2570884.png)
N-[[3-(2-Methoxyethoxy)phenyl]methyl]prop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[[3-(2-Methoxyethoxy)phenyl]methyl]prop-2-enamide, also known as MPTP, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in research. MPTP is a derivative of the phenethylamine family and has been shown to exhibit various biochemical and physiological effects.
作用機序
N-[[3-(2-Methoxyethoxy)phenyl]methyl]prop-2-enamide is taken up by dopaminergic neurons via the dopamine transporter and is then converted into MPP+ by the enzyme monoamine oxidase B. MPP+ accumulates in the mitochondria and inhibits complex I of the electron transport chain, leading to oxidative stress and cell death. The selective toxicity of MPP+ towards dopaminergic neurons is due to their high expression of the dopamine transporter and monoamine oxidase B.
Biochemical and Physiological Effects
N-[[3-(2-Methoxyethoxy)phenyl]methyl]prop-2-enamide-induced Parkinson's disease-like symptoms in animals include tremors, bradykinesia, rigidity, and postural instability. N-[[3-(2-Methoxyethoxy)phenyl]methyl]prop-2-enamide has also been shown to induce oxidative stress, inflammation, and mitochondrial dysfunction in the brain. Additionally, N-[[3-(2-Methoxyethoxy)phenyl]methyl]prop-2-enamide has been used to study the effects of environmental toxins and genetic mutations on Parkinson's disease.
実験室実験の利点と制限
One of the main advantages of using N-[[3-(2-Methoxyethoxy)phenyl]methyl]prop-2-enamide in lab experiments is its ability to selectively damage dopaminergic neurons, which is a hallmark of Parkinson's disease. N-[[3-(2-Methoxyethoxy)phenyl]methyl]prop-2-enamide is also relatively easy to synthesize and can be administered to animals via various routes, including intravenous, intraperitoneal, and subcutaneous injections. However, N-[[3-(2-Methoxyethoxy)phenyl]methyl]prop-2-enamide has some limitations, including its toxicity and potential for off-target effects. N-[[3-(2-Methoxyethoxy)phenyl]methyl]prop-2-enamide also does not fully replicate the pathophysiology of Parkinson's disease in humans, and caution must be taken when extrapolating animal data to human disease.
将来の方向性
For N-[[3-(2-Methoxyethoxy)phenyl]methyl]prop-2-enamide research include developing new animal models that more closely mimic Parkinson's disease in humans, identifying novel therapeutic targets for the disease, and investigating the role of environmental toxins and genetic mutations in disease pathogenesis. Additionally, N-[[3-(2-Methoxyethoxy)phenyl]methyl]prop-2-enamide may have potential applications in other fields, such as cancer research, due to its ability to induce mitochondrial dysfunction and oxidative stress.
合成法
The synthesis of N-[[3-(2-Methoxyethoxy)phenyl]methyl]prop-2-enamide involves the reaction of 3-(2-methoxyethoxy)benzaldehyde with propargyl bromide in the presence of a palladium catalyst. The resulting propargylic alcohol is then dehydrated using a strong acid to form N-[[3-(2-Methoxyethoxy)phenyl]methyl]prop-2-enamide. The synthesis of N-[[3-(2-Methoxyethoxy)phenyl]methyl]prop-2-enamide is relatively simple and can be carried out in a laboratory setting. However, caution must be taken as propargyl bromide is highly toxic and can cause severe skin and eye irritation.
科学的研究の応用
N-[[3-(2-Methoxyethoxy)phenyl]methyl]prop-2-enamide has been extensively studied in the field of neuroscience due to its ability to induce Parkinson's disease-like symptoms in animals. N-[[3-(2-Methoxyethoxy)phenyl]methyl]prop-2-enamide is converted into MPP+ (1-methyl-4-phenylpyridinium) in the brain, which selectively damages dopaminergic neurons in the substantia nigra. This makes N-[[3-(2-Methoxyethoxy)phenyl]methyl]prop-2-enamide an invaluable tool for studying the pathophysiology of Parkinson's disease and developing potential therapies.
特性
IUPAC Name |
N-[[3-(2-methoxyethoxy)phenyl]methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-3-13(15)14-10-11-5-4-6-12(9-11)17-8-7-16-2/h3-6,9H,1,7-8,10H2,2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXSVAJOLBHFMDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=CC=CC(=C1)CNC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[[3-(2-Methoxyethoxy)phenyl]methyl]prop-2-enamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-Oxa-8-thiaspiro[4.5]dec-2-en-4-one 8,8-dioxide](/img/structure/B2570810.png)
![N-[3-(3,5-dimethylpyrazol-1-yl)-2-methylpropyl]-2-(2-formylphenoxy)acetamide](/img/structure/B2570811.png)

![3-[[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methyl]-5-methyl-1,2-oxazole](/img/structure/B2570813.png)
![N-[cyclopentyl(thiophen-2-yl)methyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2570814.png)
![N-(4-ethoxyphenyl)-2-{[6-(hydroxymethyl)-9-methyl-2-(4-methylphenyl)-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl]thio}acetamide](/img/structure/B2570816.png)


![5-[2-(4-chlorophenyl)-2-hydroxyethyl]-2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2570820.png)
![tert-butyl N-[(3R,6R)-6-(hydroxymethyl)oxan-3-yl]carbamate](/img/no-structure.png)